molecular formula C10H19N3O2 B5416041 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide

2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide

Cat. No.: B5416041
M. Wt: 213.28 g/mol
InChI Key: ZLBJBOLHEOBDOR-UHFFFAOYSA-N
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Description

2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazino group, which is known for its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

N'-(pentan-3-ylideneamino)-N-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-5-8(6-2)12-13-10(15)9(14)11-7(3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJBOLHEOBDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C(=O)NC(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. One common method is the condensation of 1-ethylpropylidene hydrazine with isopropyl oxoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazino compounds.

Scientific Research Applications

2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the redox state or by acting as a prodrug that releases active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
  • 2-[2-(1-ethylpropylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is unique due to its specific hydrazino and oxoacetamide functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

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